
2-(2,4-Diiodophenoxy)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Diiodophenoxy)butyric acid: is an organic compound with the molecular formula C10H10I2O3. It is a derivative of butyric acid, where the hydrogen atoms on the phenoxy group are replaced by iodine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Diiodophenoxy)butyric acid typically involves the iodination of phenoxybutyric acid derivatives. One common method is the reaction of 2,4-diiodophenol with butyric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Diiodophenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, forming less iodinated or non-iodinated phenoxybutyric acids.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less iodinated derivatives .
Scientific Research Applications
Chemistry: 2-(2,4-Diiodophenoxy)butyric acid is used as a precursor in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of iodinated phenoxy compounds on biological systems. It may serve as a model compound to investigate the interactions of iodine-containing molecules with biological targets .
Medicine: The presence of iodine atoms can enhance the compound’s ability to interact with specific biological targets, making it useful in diagnostic imaging techniques such as X-ray or CT scans .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including herbicides and pesticides. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2
Properties
CAS No. |
90917-50-3 |
|---|---|
Molecular Formula |
C10H10I2O3 |
Molecular Weight |
431.99 g/mol |
IUPAC Name |
2-(2,4-diiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10I2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
InChI Key |
OJBQXQKDTBWHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



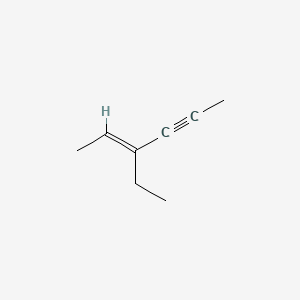
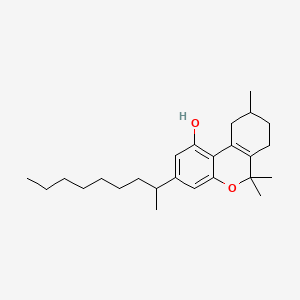
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
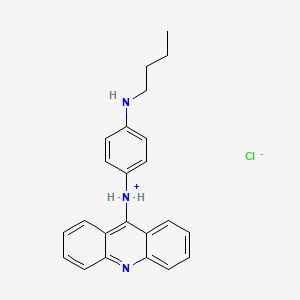
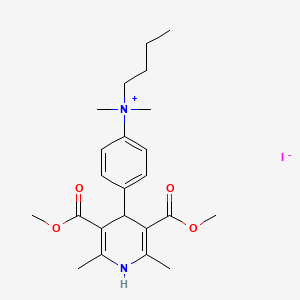


![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
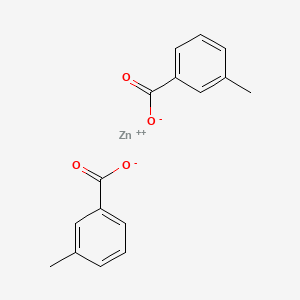

![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)

